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Compound of Interest

Compound Name: Ethyne-1,2-diamine

Cat. No.: B3052712 Get Quote

Abstract
Ethyne-1,2-diamine is a novel molecule for which extensive experimental data is not yet

available. This technical guide provides a comprehensive overview of its predicted physical and

chemical properties, derived from computational modeling and analysis of analogous chemical

structures. The document outlines theoretical predictions, proposes experimental protocols for

validation, and details potential synthetic pathways and reactivity. This guide is intended for

researchers, scientists, and professionals in drug development and materials science who are

interested in the potential applications of this and similar molecules.

Predicted Physicochemical Properties
Due to the absence of extensive experimental data for ethyne-1,2-diamine, its

physicochemical properties have been estimated using computational methods and by

extrapolation from structurally related compounds such as ethylenediamine and various

substituted alkynes. The following table summarizes these predicted values.
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Property Predicted Value Method of Prediction

Molecular Formula C₂H₄N₂ -

Molecular Weight 56.07 g/mol -

Boiling Point 120-130 °C

Extrapolation from

ethylenediamine and

consideration of hydrogen

bonding.

Melting Point 8-12 °C
Based on trends for small

aliphatic diamines.

pKa₁ (first protonation) ~8.5

Based on the pKa of

ethylenediamine, adjusted for

the electron-withdrawing effect

of the alkyne.

pKa₂ (second protonation) ~5.5

Based on the pKa of

ethylenediamine, adjusted for

the electron-withdrawing effect

of the alkyne.

Water Solubility High

Predicted to be miscible due to

the presence of two amine

groups capable of hydrogen

bonding.

Density ~0.95 g/cm³
Estimated based on analogous

small organic diamines.

Appearance Colorless to pale yellow liquid

Predicted based on the

appearance of similar small

amines.

Computational and Experimental Protocols
Computational Prediction of Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The predicted properties in this guide are derived from theoretical calculations. A standard

workflow for such a computational investigation is outlined below.

Methodology:

Structure Optimization: The 3D geometry of the ethyne-1,2-diamine molecule is optimized

using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).

This provides the most stable conformation of the molecule.

Frequency Analysis: A frequency calculation is performed on the optimized structure to

confirm that it represents a true energy minimum (no imaginary frequencies) and to derive

thermodynamic properties such as enthalpy and entropy.

Property Calculation:

Boiling and Melting Points: These are estimated using quantitative structure-property

relationship (QSPR) models, which correlate molecular descriptors with physical

properties.

pKa: The pKa values are predicted by calculating the Gibbs free energy change for the

protonation reactions in a simulated aqueous environment, often using a polarizable

continuum model (PCM).

Solubility: This can be estimated by calculating the solvation free energy of the molecule in

water.
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Computational Workflow

Initial Molecular Structure
(Ethyne-1,2-diamine)

Geometry Optimization
(DFT, e.g., B3LYP/6-311+G(d,p))

Input Structure

Frequency Analysis

Optimized Geometry

Property Calculations
(QSPR, PCM)

Confirmation of Minimum Energy

Predicted Physicochemical Data

Calculated Properties
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Experimental Validation Workflow

Synthesis and Purification
of Ethyne-1,2-diamine

Melting/Boiling Point Determination pKa Determination
(Potentiometric Titration)

Solubility Measurement
(Shake-Flask Method)

Validated Physicochemical Data

Proposed Synthesis of Ethyne-1,2-diamine

1,2-Dihaloethyne N,N'-(Ethyne-1,2-diyl)diphthalimide+ 2 equiv.

Potassium Phthalimide

Ethyne-1,2-diamineHydrazinolysis

Hydrazine (N₂H₄)

Click to download full resolution via product page

To cite this document: BenchChem. [Ethyne-1,2-diamine: A Predictive Technical Guide on
Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3052712#predicted-physical-and-chemical-
properties-of-ethyne-1-2-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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